Source: Tat-NR2B9c is a synthetic peptide derived from the nine C-terminal residues of the N-methyl-D-aspartate receptor (NMDAR) subunit NR2B. It is fused to the trans-activator of transcription (Tat) protein transduction domain from the human immunodeficiency virus (HIV-1), allowing it to cross the blood-brain barrier and enter cells. []
Classification: Tat-NR2B9c is categorized as a cell-penetrating peptide (CPP) due to its ability to facilitate cellular uptake. It is also classified as a postsynaptic density protein 95 (PSD-95) inhibitor because it disrupts the interaction between PSD-95 and the NR2B subunit of the NMDAR. []
Role in Scientific Research: Tat-NR2B9c has been extensively investigated as a potential neuroprotective agent in various models of neurological disorders, including stroke, traumatic brain injury, and Huntington's disease. Its ability to interfere with specific protein-protein interactions in the NMDAR signaling complex has made it a valuable tool for elucidating the molecular mechanisms underlying excitotoxicity and neuronal cell death. [, , , ]
1. Optimization of Delivery Methods: Further research is needed to optimize the delivery of Tat-NR2B9c to the brain. Novel formulations and delivery strategies could potentially enhance its efficacy and therapeutic potential. [, , ]
2. Investigation of Long-Term Effects: Long-term studies are necessary to fully evaluate the safety and efficacy of Tat-NR2B9c in chronic neurological conditions. This will help determine its suitability for long-term treatment strategies. []
3. Exploration of Additional Applications: Given its role in NMDAR signaling, Tat-NR2B9c could be investigated for its therapeutic potential in other neurological disorders where excitotoxicity plays a role, such as Alzheimer's disease or epilepsy. [, ]
4. Combination Therapies: Research into combining Tat-NR2B9c with other neuroprotective agents could lead to synergistic effects and improved treatment outcomes. []
5. Elucidation of Specific Mechanisms: Further research is needed to fully elucidate the specific mechanisms by which Tat-NR2B9c exerts its neuroprotective effects. This will contribute to a better understanding of the complexities of NMDAR signaling and neuronal survival. []
Tat-NR2B9c is classified as a cell-penetrating peptide and a PSD-95 inhibitor. It is synthesized through solid-phase synthesis or recombinant methods, allowing for high purity and specificity in its application. The compound has been studied for its potential therapeutic effects in neurological conditions, particularly those involving excitotoxicity and synaptic dysfunction.
The synthesis of Tat-NR2B9c can be achieved through various methods, including:
The synthesis typically requires careful control of conditions such as temperature, pH, and concentration of reagents. For example, formulations may include histidine and trehalose to stabilize the peptide during lyophilization and reconstitution processes .
Tat-NR2B9c consists of a sequence derived from the NR2B subunit of the NMDA receptor, fused with the Tat peptide. The structure allows it to interact with specific protein targets within neuronal cells.
The molecular weight of Tat-NR2B9c is approximately 1,500 Da. Its structure includes essential functional groups that facilitate binding to PSD-95 and other intracellular targets. Analytical methods such as mass spectrometry and nuclear magnetic resonance spectroscopy are used to confirm its structure and purity.
Tat-NR2B9c primarily engages in protein-protein interactions, particularly with PSD-95. This interaction disrupts the normal signaling pathways associated with NMDA receptor activation.
The binding affinity of Tat-NR2B9c to PSD-95 has been characterized using techniques such as surface plasmon resonance and fluorescence resonance energy transfer. These methods provide insights into the kinetics and thermodynamics of the interaction, essential for understanding its mechanism of action.
Tat-NR2B9c operates by inhibiting PSD-95 interactions with NMDA receptors, thereby modulating synaptic transmission and plasticity. This inhibition can lead to reduced excitotoxicity in neuronal cells, making it a candidate for therapeutic intervention in conditions like stroke or traumatic brain injury.
The mechanism involves:
Tat-NR2B9c is typically presented as a lyophilized powder that can be reconstituted in aqueous solutions. It exhibits good solubility in physiological buffers.
Tat-NR2B9c has significant potential in scientific research and clinical applications:
The development of Tat-NR2B9c emerged from groundbreaking research into the molecular organization of postsynaptic density complexes. In 1999, Tymianski's team first established that PSD-95 couples NMDA receptors to neuronal nitric oxide synthase (nNOS), creating a dedicated excitotoxicity pathway [10]. This foundational work inspired the rational design of a peptide inhibitor targeting this death-signaling complex. The key breakthrough came in 2002 when Aarts et al. reported that fusion of the NR2B C-terminus to the Tat transduction domain produced a cell-permeable compound (Tat-NR2B9c) that reduced ischemic brain damage by 40% in rats without blocking physiological NMDA receptor activity [6] [10].
Table 1: Key Milestones in Tat-NR2B9c Development
Year | Milestone | Significance |
---|---|---|
1999 | PSD-95/nNOS/NMDA receptor complex characterization | Identified therapeutic target for excitotoxicity |
2002 | First report of Tat-NR2B9c neuroprotection | 40% infarct reduction in rat MCAO model |
2008 | Efficacy in permanent ischemia models | Demonstrated clinical relevance for thrombotic stroke |
2012 | Primate neuroprotection confirmation | 55-70% infarct reduction in gyrencephalic brains |
2012 | ENACT phase 2 clinical trial | First successful neuroprotection trial in humans |
The translational potential of Tat-NR2B9c was solidified in 2012 when Cook et al. addressed a critical limitation of previous neuroprotectants by demonstrating efficacy in gyrencephalic (folded-brain) primates. This study showed 55% infarct reduction at 24 hours and 70% reduction at 30 days post-MCAO, alongside improved neurobehavioral outcomes [10]. This unprecedented success in a biologically relevant model paved the way for human trials. The landmark ENACT (Evaluating Neuroprotection in Aneurysm Coiling Therapy) phase 2 trial demonstrated that Tat-NR2B9c reduced iatrogenic ischemic lesions in patients undergoing endovascular repair of brain aneurysms, marking the first clinically successful neuroprotectant in stroke therapy [2] [10].
Tat-NR2B9c features a modular design that integrates distinct functional domains. The N-terminal Tat segment (residues 1-11: YGRKKRRQRRR) enables rapid cellular internalization, while the C-terminal NR2B9c domain (residues 12-20: KLSSIESDV) contains the critical -ESDV motif that binds PDZ domains on PSD-95 [3] [8]. This structural configuration allows the peptide to competitively inhibit protein-protein interactions between NMDA receptors and downstream signaling effectors.
Biochemical characterization reveals exceptional binding specificity for PSD-95 PDZ domains. The peptide exhibits a 100-fold greater affinity for PDZ domain 2 (EC₅₀ = 6.7 nM) compared to PDZ domain 1 (EC₅₀ = 670 nM) [3] [7]. This selective interaction disrupts:
Table 2: Structural and Functional Properties of Tat-NR2B9c
Property | Value | Significance |
---|---|---|
Molecular Weight | 2518.88 g/mol | Facilitates blood-brain barrier penetration |
Amino Acid Sequence | YGRKKRRQRRRKLSSIESDV | Tat domain + NR2B C-terminal motif |
PSD-95 PDZ2 Affinity (EC₅₀) | 6.7 nM | High-affinity target engagement |
Solubility | 100 mg/mL in water | Suitable for intravenous formulation |
Key Interactions Disrupted | NR2A-PSD95, NR2B-PSD95, nNOS-PSD95 | Multi-pathway neuroprotection |
The molecular mechanism involves steric hindrance of PDZ domain interactions rather than direct receptor blockade. This was elegantly demonstrated by experiments showing Tat-NR2B9c does not affect NMDA-induced calcium influx (a measure of receptor function) while completely preventing downstream excitotoxic signaling [1] [6]. This distinction is crucial for maintaining physiological glutamatergic transmission while inhibiting pathological signaling cascades.
Tat-NR2B9c exerts neuroprotection through multimodal mechanisms targeting convergent excitotoxicity pathways:
Cerebral Ischemia StudiesIn transient middle cerebral artery occlusion (tMCAO) models, Tat-NR2B9c (3-10 nmol/g IV) demonstrates:
Traumatic Brain Injury ApplicationsNovel nanoparticle formulations (CC-TN-APNPs) significantly enhance brain delivery:
Emerging Therapeutic Applications
Table 3: In Vivo Efficacy of Tat-NR2B9c in Neurological Injury Models
Disease Model | Key Findings | Proposed Mechanism |
---|---|---|
Transient MCAO (rat) | 70% infarct reduction; improved neuroscore | PSD-95/nNOS uncoupling |
Permanent MCAO (rat) | 40% infarct reduction | NOX2 pathway inhibition |
Controlled cortical impact (mouse) | Motor function recovery; reduced neuronal death | Enhanced nanoparticle delivery to injured tissue |
Cocaine reinstatement (rat) | 60% reduction in active lever presses | Disruption of ventral hippocampal GluN2B/PSD-95 complexes |
Endovascular repair (human) | Fewer iatrogenic strokes in phase 2 trial | Multi-pathway neuroprotection |
The translational significance of Tat-NR2B9c was confirmed in the ENACT phase 2 trial, where it reduced iatrogenic ischemic lesions during endovascular aneurysm repair. This landmark study demonstrated that patients receiving Tat-NR2B9c had fewer strokes detected by MRI, with more pronounced benefits in those with ruptured aneurysms [2] [10]. These findings validate both the compound's mechanism and the preclinical models used in its development, restoring credibility to neuroprotection as a viable therapeutic strategy.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: